molecular formula C8H5BrClN3O2S B15257693 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

Cat. No.: B15257693
M. Wt: 322.57 g/mol
InChI Key: GPOQCQQEMVFDLV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a 1,2,3-triazole core substituted at the 4-position with a sulfonyl chloride group and at the 1-position with a 4-bromophenyl moiety. Its molecular formula is C₈H₅BrClN₃O₂S, with a molecular weight of 322.5 g/mol. The para-bromo substituent imparts electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group, which is critical for nucleophilic substitution reactions in organic synthesis. This compound has been employed in medicinal chemistry for designing anti-osteosarcoma chalcone derivatives, highlighting its role in bioactive molecule development .

Properties

Molecular Formula

C8H5BrClN3O2S

Molecular Weight

322.57 g/mol

IUPAC Name

1-(4-bromophenyl)triazole-4-sulfonyl chloride

InChI

InChI=1S/C8H5BrClN3O2S/c9-6-1-3-7(4-2-6)13-5-8(11-12-13)16(10,14)15/h1-5H

InChI Key

GPOQCQQEMVFDLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)S(=O)(=O)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Bromo vs. Methoxy

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
  • Molecular Formula : C₉H₈ClN₃O₃S
  • Molecular Weight : 273.7 g/mol
  • Key Differences : The methoxy group (-OCH₃) at the para position is electron-donating, reducing the electrophilicity of the sulfonyl chloride compared to the bromo analog. This results in lower reactivity toward nucleophiles. The smaller molecular weight (273.7 vs. 322.5 g/mol) reflects the substitution of bromine (80 g/mol) with a lighter methoxy group (31 g/mol) .
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
  • CAS : 2060024-57-7
  • Key Differences : The meta-methoxy substituent alters electronic distribution and steric accessibility compared to the para-bromo derivative. This positional isomerism may influence solubility, crystallinity, and reaction regioselectivity .

Heterocycle Variations: Triazole vs. Thiazole

2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride
  • Molecular Formula: C₉H₅BrClNO₂S₂
  • Molecular Weight : 338.63 g/mol
  • Key Differences : The thiazole core (containing sulfur and nitrogen) differs electronically from triazole, leading to distinct reactivity patterns. The higher molecular weight (338.63 vs. 322.5 g/mol) arises from the sulfur atom in the thiazole ring. Thiazole sulfonyl chlorides are often less reactive in nucleophilic substitutions due to reduced electrophilicity at the sulfur center .

Functional Group Variations: Sulfonyl vs. Carbonyl Chloride

1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride
  • CAS : 952182-50-2
  • Molecular Weight : 314.5 g/mol
  • Key Differences : The carbonyl chloride group (-COCl) is less reactive than sulfonyl chloride (-SO₂Cl) due to weaker electrophilicity. This compound’s benzyl-substituted triazole core also introduces steric hindrance, further reducing reactivity compared to the unsubstituted triazole sulfonyl chloride .

Comparative Data Table

Compound Name Substituent/Position Heterocycle Functional Group Molecular Weight (g/mol) Reactivity/Applications
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride 4-Bromo, para position 1,2,3-Triazole Sulfonyl chloride 322.5 High reactivity, medicinal synth
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride 4-Methoxy, para 1,2,3-Triazole Sulfonyl chloride 273.7 Lower reactivity, diverse apps
2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride 3-Bromo, meta Thiazole Sulfonyl chloride 338.63 Moderate reactivity, unique S/N effects
1-[(4-Bromophenyl)methyl]-5-methyltriazole-4-carbonyl chloride 4-Bromo, benzyl-substituted 1,2,3-Triazole Carbonyl chloride 314.5 Low reactivity, specialty synth

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